molecular formula C8H6ClNO3 B186962 4'-Chloro-3'-nitroacetophenone CAS No. 5465-65-6

4'-Chloro-3'-nitroacetophenone

Cat. No.: B186962
CAS No.: 5465-65-6
M. Wt: 199.59 g/mol
InChI Key: YEVPHFIFGUWSMG-UHFFFAOYSA-N
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Description

Role as a Versatile Intermediate in Organic Synthesis

The strategic placement of the chloro, nitro, and acetyl functional groups on the aromatic ring makes 4'-Chloro-3'-nitroacetophenone a highly valuable intermediate in organic synthesis. These groups can be selectively targeted and transformed, allowing for the construction of a diverse range of more complex molecular structures. chemimpex.comchemimpex.com

The chloro group at the 4-position and the nitro group at the 3-position activate the aromatic ring, making it susceptible to various chemical modifications. For instance, the compound is a known precursor in the synthesis of 4-chloro-3-nitrostyrene. sigmaaldrich.comsigmaaldrich.combiocompare.com It also participates in deamination reactions of 4-chloro-5- and -3-nitro-2-aminoacetophenones. sigmaaldrich.comsigmaaldrich.combiocompare.com

A significant application of this compound is its use as a starting reagent for the preparation of 6- and 7-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxides, which have been studied for their biological activities. sigmaaldrich.comsigmaaldrich.combiocompare.comchemicalbook.comlookchem.com The synthesis of these quinoxaline (B1680401) derivatives highlights the compound's utility in constructing heterocyclic systems, which are prevalent in many biologically active molecules.

The general synthetic route to this compound itself typically involves the nitration of 4-chloroacetophenone. This reaction requires careful control of conditions, such as low temperatures, to prevent over-nitration and ensure a good yield of the desired product.

Interdisciplinary Relevance Across Chemical and Biological Sciences

The utility of this compound extends beyond traditional organic synthesis into various interdisciplinary fields, most notably medicinal chemistry and materials science. chemimpex.comchemimpex.com

In medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. chemimpex.comchemimpex.comchemimpex.com Its derivatives are investigated for a range of biological activities, including enzyme inhibition. chemimpex.com The ability to modify the functional groups allows for the fine-tuning of a molecule's properties to enhance its interaction with biological targets. chemimpex.com

The field of materials science also leverages the reactivity of this compound. chemimpex.comchemimpex.com It is used in the production of dyes and pigments, where the chromophoric nitro group contributes to the color of the final products. chemimpex.comchemimpex.com Furthermore, its potential in creating advanced materials like polymers and coatings is an active area of research. chemimpex.comchemimpex.com

Historical Context of Related Acetophenone (B1666503) Derivatives in Synthetic Endeavors

To fully appreciate the significance of this compound, it is useful to consider the broader history of acetophenone and its derivatives in chemical synthesis. Acetophenone itself, a simple aromatic ketone, was first synthesized in 1857. nih.gov It has long been recognized as a valuable precursor in the synthesis of various compounds, including resins and fragrances. nih.govwikipedia.org

The introduction of substituents onto the acetophenone framework, creating what are known as substituted acetophenones, dramatically expanded their synthetic utility. wisdomlib.org These derivatives serve as foundational materials for constructing a wide variety of organic molecules, including important classes of compounds like chalcones and pyrazoles. wisdomlib.orgnih.gov The specific nature and position of the substituents, such as the chloro and nitro groups in this compound, dictate the reactivity and potential applications of the resulting molecule. Over the years, a vast library of substituted acetophenones has been developed, each with its own unique chemical personality, contributing significantly to the toolbox of synthetic chemists.

Chemical and Physical Properties

PropertyValue
Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol chemicalbook.comcymitquimica.com
Appearance Light yellow powder or colorless to pale cream crystals chemicalbook.comlookchem.comcymitquimica.com
Melting Point 99-101 °C sigmaaldrich.comchemicalbook.comfishersci.ca
Boiling Point 288.1 °C at 760 mmHg lookchem.com
Density 1.378 g/cm³ lookchem.com
CAS Number 5465-65-6 chemicalbook.comlookchem.com

Spectroscopic Data Highlights

TechniqueKey Signals
IR (cm⁻¹) 1685, 1530, 740
¹H NMR (δ) 8.42, 8.10, 7.69, 2.66
MS (m/z) 199, 184, 154, 138

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)ethanone
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InChI

InChI=1S/C8H6ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YEVPHFIFGUWSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0022228
Record name 4'-Chloro-3'-nitroacetophenone
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Molecular Weight

199.59 g/mol
Source PubChem
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CAS No.

5465-65-6
Record name 1-(4-Chloro-3-nitrophenyl)ethanone
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Record name 4'-Chloro-3'-nitroacetophenone
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Record name 4'-Chloro-3'-nitroacetophenone
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Record name 4'-Chloro-3'-nitroacetophenone
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Record name 4'-chloro-3'-nitroacetophenone
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Record name 4'-CHLORO-3'-NITROACETOPHENONE
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Advanced Synthetic Methodologies for 4 Chloro 3 Nitroacetophenone

Nitration of Substituted Acetophenones to Yield 4'-Chloro-3'-nitroacetophenone

The primary route for synthesizing this compound is through the electrophilic nitration of 4'-chloroacetophenone (B41964). This reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The acetyl group directs the incoming nitro group to the meta position, while the chloro substituent also influences the regioselectivity of the reaction.

Optimization of Reaction Parameters in Nitration Protocols (e.g., Temperature, Stoichiometry of Nitrating Agents)

The efficiency and selectivity of the nitration of 4'-chloroacetophenone are highly dependent on the reaction conditions. Key parameters that are frequently optimized include temperature and the stoichiometry of the nitrating agents.

Stoichiometry of Nitrating Agents: The molar ratio of the nitrating agents (nitric acid and sulfuric acid) to the 4'-chloroacetophenone substrate is another crucial factor. A typical procedure may use a 2:1 molar ratio of concentrated sulfuric acid to nitric acid. The amount of the nitrating mixture relative to the acetophenone (B1666503) is also carefully controlled. For instance, in the nitration of acetophenone to m-nitroacetophenone, a molar ratio of 1.3 moles of nitric acid per mole of acetophenone is used. orgsyn.org Optimizing these stoichiometric ratios is essential for maximizing the conversion of the starting material while preventing the formation of dinitro or other undesired products.

The following table summarizes the impact of key reaction parameters on the nitration of acetophenone derivatives:

ParameterConditionEffect on Reaction
Temperature Low (-5°C to 0°C)Minimizes side reactions, improves regioselectivity and yield.
Nitrating Agent Stoichiometry Optimized molar ratiosMaximizes conversion, prevents over-nitration. orgsyn.org

Post-Synthesis Purification Techniques for High-Purity Product (e.g., Recrystallization)

Following the completion of the nitration reaction, the crude this compound is typically isolated by quenching the reaction mixture in ice water, which causes the product to precipitate. orgsyn.org However, this crude product often contains unreacted starting materials, isomers, and other impurities. To achieve high purity, a purification step is essential.

Recrystallization is the most common and effective method for purifying the final product. Ethanol (B145695) is a frequently used solvent for this purpose. google.com The crude solid is dissolved in a minimal amount of hot ethanol, and upon cooling, the pure this compound crystallizes out, leaving the impurities dissolved in the solvent. orgsyn.org This process can be repeated to achieve higher levels of purity, often exceeding 99%. The effectiveness of recrystallization is demonstrated by the significant increase in the final yield of pure product.

Green Chemistry Approaches in the Synthesis of this compound

Traditional nitration methods often involve harsh acidic conditions and the generation of significant acidic waste, prompting the development of more environmentally friendly synthetic routes.

Implementation of Environmentally Benign Solvents

A key aspect of green chemistry is the replacement of hazardous solvents with more benign alternatives. numberanalytics.com Research has explored various "greener" solvent systems for nitration reactions. While traditional methods for synthesizing nitroaromatics rely on mixed acids, which generate substantial acidic waste, newer approaches aim to minimize this environmental burden. nih.gov

One promising alternative is the use of dinitrogen pentoxide (N₂O₅) as a nitrating agent in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium. nih.gov TFE is considered one of the less hazardous Freons, and it can be easily recovered and reused, minimizing waste. nih.gov This method has been shown to be effective for the nitration of various aromatic compounds, offering high yields and minimal waste production. nih.gov Other approaches include the use of ionic liquids or carrying out reactions in aqueous media to reduce the reliance on volatile organic solvents. organic-chemistry.orgrasayanjournal.co.in

Strategies for Enhanced Atom Economy and Waste Reduction

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org Traditional nitration reactions often have a low atom economy due to the use of large excesses of acids that end up as waste.

Development of Sustainable Manufacturing Processes

The paradigm of sustainable manufacturing, or green chemistry, in the synthesis of this compound centers on minimizing environmental impact while maximizing efficiency. This involves the careful selection of reagents, solvents, and reaction conditions to reduce hazardous waste and energy consumption.

Key strategies in the development of sustainable processes for related nitroaromatic compounds, which can be applied to this compound, include:

Alternative Reagents and Catalysts: Traditional nitration methods often employ harsh and corrosive acids. Research into greener alternatives is ongoing. For instance, the use of copper nanoparticle catalysts with sodium borohydride (B1222165) in water has been explored for the chemoselective reduction of nitro groups in related compounds, offering a more environmentally benign alternative to traditional metal-acid reductions. researchgate.net

Solvent Selection: The move away from volatile and hazardous organic solvents is a cornerstone of green chemistry. The use of aqueous media or recyclable organic solvents is preferred. For example, a patented method for a related compound, 4'-chloro-2-aminobiphenyl, utilizes a water or water-phase system, which simplifies post-treatment and reduces environmental burden. nih.gov

Process Conditions: Innovations focus on employing milder reaction conditions. A patented method for producing nitroacetophenones from nitrobenzoic acid highlights the use of moderate temperatures (55-65 °C) and simple post-treatment, which avoids the harsh conditions associated with traditional nitration and oxidation, thereby reducing pollution. google.com Similarly, some eco-friendly synthesis methods for related heterocyclic compounds have been developed to proceed in a dioxane medium without the need for energy-intensive refluxing. primescholars.com

Waste Reduction: A significant advantage of sustainable methodologies is the drastic reduction in waste. A synthesis route for 3-hydroxyacetophenone, for example, generates less than 5% of the wastewater compared to older processes, showcasing the potential for substantial environmental benefits by redesigning synthetic pathways. google.com

Patented and Innovative Synthetic Routes (e.g., Methods for Improved Yield and Reduced Waste)

The industrial synthesis of this compound has evolved from traditional methods to more sophisticated and efficient patented routes. These innovations aim to increase product yield, improve purity, and minimize the generation of chemical waste.

The conventional and most cited method for preparing this compound is the direct nitration of 4'-chloroacetophenone. This process typically involves using a nitrating mixture of concentrated sulfuric acid and nitric acid. A critical parameter for this reaction is maintaining a low temperature, generally between -5°C and 0°C, to prevent over-nitration and the formation of unwanted by-products.

In addition to the conventional method, several patented and innovative routes for nitroacetophenones have been developed to address the shortcomings of traditional synthesis:

Multi-Step Synthesis from Nitrobenzoic Acid: A notable patented invention discloses a method for preparing nitroacetophenone starting from nitrobenzoic acid. google.com This three-step process involves acyl chlorination, condensation, and hydrolysis. google.com The key advantages of this route are the mild reaction conditions and simple post-treatment, which circumvent the harsh oxidation and nitration steps of older methods, leading to less pollution and higher yields. google.com

High-Yield Processes for Isomers: Patents for related isomers also provide insight into innovative approaches. A process for producing p-nitroacetophenone from α-methyl-p-nitrobenzyl nitrate (B79036) reports high yields of 88-91% using various bases like potassium carbonate or potassium hydroxide (B78521). google.com Such methods, which focus on readily available and inexpensive starting materials, demonstrate a significant improvement in efficiency and cost-effectiveness. google.com

The table below summarizes findings from various synthetic methodologies for nitroacetophenones, highlighting the improvements in yield and conditions.

Starting MaterialReagents/CatalystConditionsProductYieldReference
4'-chloroacetophenoneConc. H₂SO₄, HNO₃-5°C to 0°CThis compound-
Nitrobenzoic acidThionyl chloride, then condensation & hydrolysis55-65°C (acyl chlorination)NitroacetophenoneHigh google.com
α-methyl-p-nitrobenzyl nitratePotassium carbonate, MethanolHeated to 55-65°Cp-nitroacetophenone91% google.com
3-hydroxybenzoic acidEsterification/Etherification, Chloroformylation, Alkylation, Hydrolysis-3-hydroxyacetophenone90% (total route) google.com

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Nitroacetophenone

Reductive Transformations of the Nitro Group in 4'-Chloro-3'-nitroacetophenone

The reduction of the nitro group in this compound is a pivotal transformation, primarily yielding the corresponding amino derivative, which serves as a valuable intermediate in the synthesis of more complex molecules. This process can be achieved through various reductive methods, including catalytic hydrogenation and the use of metal powders in acidic media. rsc.org

The selective reduction of the nitro group to an amine is a common and crucial reaction. This transformation is frequently accomplished via catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst. rsc.org

Catalytic Systems: Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. Other platinum-group metals supported on materials like alumina (B75360) (Al2O3) are also effective. researchgate.net The choice of catalyst and support can influence the reaction's efficiency and selectivity. orientjchem.orgunimi.it For instance, gold nanoparticles supported on titanium dioxide have demonstrated high efficiency and selectivity in the reduction of substituted nitroaromatics. unimi.it

Reaction Conditions: The reduction is typically carried out in a solvent under a controlled hydrogen atmosphere. The process involves the transfer of electrons and protons to the nitro group, leading to the formation of 3'-Amino-4'-chloroacetophenone. Another established method involves using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. chemicalbook.com This method is a classic and effective way to achieve the reduction of aromatic nitro compounds. rsc.org

A typical laboratory procedure using iron and acetic acid for a similar substrate, 3-chloro-4-nitrophenol, involves stirring the nitro compound with iron powder and acetic acid in a solvent like ethanol (B145695) and heating the mixture. chemicalbook.com This results in a high yield of the corresponding amino derivative. chemicalbook.com

Table 1: Comparison of Reductive Methods for Nitroarenes

Reductant/Catalyst Typical Conditions Key Features
H₂/Pd-C Hydrogen gas, solvent (e.g., ethanol) Common, efficient, good selectivity. researchgate.net
Fe/Acid (e.g., HCl, Acetic Acid) Acidic aqueous or alcoholic solution, often heated Classic method, cost-effective, high yield. rsc.orgchemicalbook.com
Hydrazine (B178648) Hydrate (N₂H₄·H₂O) Often with a catalyst Acts as both a reducing agent and a hydrogen carrier. mdpi.com

This table is generated based on general knowledge of nitroarene reduction methodologies and specific examples found in the cited literature.

The mechanism of nitro group reduction is a multi-step process. The widely accepted Haber mechanism proposes that the reaction can proceed through a "direct route" or a "condensation route". orientjchem.orgunimi.it

Direct Hydrogenation Pathway: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) derivative (Ar-NHOH). The final step is the hydrogenation of the hydroxylamine to the corresponding amine (Ar-NH₂). rsc.orgunimi.itmdpi.com Intermediates like nitrosobenzene (B162901) and phenylhydroxylamine are often transient and not typically isolated during catalytic hydrogenation on catalysts like Pd/C. orientjchem.org

Factors Influencing Reaction Rate: The kinetics of heterogeneous catalytic reactions are complex, influenced by the catalyst, solvent, temperature, and the structure of the nitroarene itself. orientjchem.org

Substituent Effects: The electronic nature of other substituents on the aromatic ring significantly impacts the reduction rate. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it. researchgate.net In this compound, the chloro and acetyl groups are both electron-withdrawing, which facilitates the reduction of the nitro group.

Catalyst Surface: The reaction occurs on the surface of the catalyst, where both the nitroaromatic compound and the reducing agent (e.g., hydrogen) are adsorbed. rsc.org The efficiency of electron transfer from the reducing agent to the nitro compound, mediated by the catalyst, is a key factor determining the reaction rate. rsc.org

Mechanistic studies often involve a combination of kinetic experiments and computational modeling to understand the reaction pathways and transition states at a molecular level. orientjchem.org

Selective Reduction to Amino Derivatives (e.g., Catalytic Hydrogenation with Specific Catalysts)

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The chlorine atom in this compound can be replaced via a nucleophilic aromatic substitution (SNAAr) reaction. This type of reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the halogen). lumenlearning.combyjus.comlibretexts.org

In this compound, the nitro group is ortho to the chlorine atom, and the acetyl group is para. Both of these groups strongly activate the ring for nucleophilic attack at the carbon bearing the chlorine. lumenlearning.combyjus.com

The generally accepted mechanism for this reaction is a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The negative charge in this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro and para-acetyl groups, which provides significant stabilization. lumenlearning.com

Elimination of the Leaving Group: The aromatic system is restored as the leaving group (chloride ion, Cl⁻) is expelled. libretexts.org

Table 2: Activating Groups for Nucleophilic Aromatic Substitution

Group Position Relative to Leaving Group Activating Effect
Nitro (-NO₂) ortho Strong

This table illustrates the activating effect of the substituents present in this compound for SNAAr reactions.

Halogen Exchange Processes

Halogen exchange reactions are a common method for synthesizing aryl iodides from aryl bromides or, less frequently, aryl chlorides. gla.ac.uk The introduction of a fluorine atom into bioactive molecules can significantly alter their chemical, physical, and biological properties. tcichemicals.com This is due to fluorine's ability to block metabolic transformations and mimic enzyme substrates, which can enhance molecular lipophilicity and bioavailability. tcichemicals.com

This compound can undergo halogen exchange, for example, to produce 4'-Fluoro-3'-nitroacetophenone. This fluorinated derivative serves as a reactant in the preparation of substituted furans through a copper-catalyzed radical addition of acetophenones to alkynes. It is also a key intermediate in the synthesis of inhibitors for Trypanosoma cruzi, the parasite that causes Chagas disease. ossila.com The synthesis involves a series of reactions including nucleophilic aromatic substitution on the fluoride (B91410) group, amination on the ketone, and reduction of the nitro group. ossila.com

Common fluorinating agents are categorized as either nucleophilic or electrophilic. tcichemicals.com Nucleophilic agents have a fluoride anion as the active species, while electrophilic agents have an electron-deficient fluorine atom. tcichemicals.com

Table 1: Halogen Exchange Reaction of this compound

ReactantReagentProductApplication of Product
This compoundFluorinating Agent4'-Fluoro-3'-nitroacetophenoneSynthesis of substituted furans, Synthesis of Trypanosoma cruzi inhibitors ossila.com

Substitution with Phenoxy Groups

The chloro group in this compound can be substituted by phenoxy groups through nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group activates the chloro-substituted position for nucleophilic attack. The reaction typically involves reacting the chlorinated compound with a phenol (B47542) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF at elevated temperatures. This process has been utilized in the synthesis of various compounds, including those with potential agrochemical applications. In one instance, a serendipitous synthesis of 3'-azido-4'-phenoxyacetophenone occurred during a benzyne-azide click reaction, likely due to the presence of a free hydroxyl group. ncat.edu

Coupling and Annulation Reactions Involving this compound Scaffolds

Reductive Coupling Reactions (e.g., Pyrrolocoumarin Synthesis)

While direct reductive coupling of this compound is not extensively detailed, analogous structures like 4-chloro-3-nitrocoumarin (B1585357) undergo such reactions. rsc.org For instance, a series of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones were synthesized from 4-chloro-3-nitrocoumarin. rsc.org This process involved a base-mediated reductive coupling with α-bromoacetophenone, followed by a reductive intramolecular cyclization to form the pyrrolocoumarin ring. rsc.org This suggests the potential for the this compound scaffold to participate in similar reductive coupling and cyclization pathways to form complex heterocyclic systems. The synthesis of pyrrolocoumarins has also been achieved through the DBU-mediated annulation of 4-(benzylthio/arylthio)-2-oxo-2H-chromene-3-carbaldehydes with phenacyl azides. researchgate.net

Cyclization Reactions to Form Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic systems. The chalcone (B49325) scaffold, which can be derived from acetophenones, is a well-known precursor for numerous heterocycles like pyrazolines, oxazolines, and pyrimidines through cyclization of its α,β-unsaturated system. jocpr.com

For example, this compound was used as a starting reagent for the synthesis of 6- and 7-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxides. sigmaaldrich.comsigmaaldrich.cn In another example, treatment of thiocresol with 3-nitro-4-chloroacetophenone yielded 2-nitro-4-acetyl-2'-methyldiphenyl sulphide. clockss.org Subsequent reduction, diazotization, and treatment with sodium azide, followed by heating, afforded the corresponding phenothiazine. clockss.org

Reductive cyclization of o-nitroacylbenzene derivatives, a category that includes this compound, is a known method for preparing 2,1-benzisoxazoles. clockss.org This can be achieved through various methods, including catalytic hydrogenation and reductive transformations using agents like zinc/acetic acid or triethyl phosphite. clockss.org

Table 2: Examples of Heterocyclic Systems Synthesized from this compound Derivatives

Starting MaterialReagents/ConditionsHeterocyclic ProductReference
This compound(Not specified in abstract)6- and 7-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxides sigmaaldrich.comsigmaaldrich.cn
3-Nitro-4-chloroacetophenoneThiocresol, then Fe/acetic acid, then NaN3, then heatPhenothiazine derivative clockss.org
o-NitroacylbenzenesCatalytic hydrogenation or Zn/acetic acid2,1-Benzisoxazoles clockss.org

Deamination Reactions of Aminoacetophenone Derivatives Derived from this compound

The nitro group of this compound can be reduced to an amino group, forming 3'-amino-4'-chloroacetophenone. This amino derivative can then undergo deamination reactions, typically via diazotization followed by substitution, which is a versatile method for introducing various functional groups. sigmaaldrich.comsigmaaldrich.cn

Synthesis and Advanced Structural Elucidation of 4 Chloro 3 Nitroacetophenone Derivatives

Synthetic Strategies for Diverse Derivative Classes

The synthesis of various derivatives from 4'-Chloro-3'-nitroacetophenone employs several established organic reactions. These methods allow for the controlled construction of complex heterocyclic systems.

Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

Chalcones are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. ijarsct.co.injocpr.com Specifically, this compound can be reacted with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. ijpbs.comasianpubs.org This reaction proceeds via an aldol (B89426) condensation mechanism to form an α,β-unsaturated ketone, the characteristic core structure of chalcones. researchgate.netgkyj-aes-20963246.com The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired chalcone derivative. ijarsct.co.injocpr.com For instance, some reactions are carried out at room temperature over several hours or even days, while others may be gently heated to facilitate the reaction. ijarsct.co.innih.gov

A general representation of this synthesis is as follows:

this compound + Substituted Benzaldehyde → (in the presence of a base) → Chalcone Derivative

Researchers have successfully synthesized a variety of chalcone derivatives using this method with different aromatic aldehydes. researchgate.net The progress of the reaction is often monitored using thin-layer chromatography (TLC). nih.govbibliomed.org

Synthesis of Pyrazoline and Pyridone Derivatives

Pyrazoline derivatives can be synthesized from the previously formed chalcones. The α,β-unsaturated ketone system of the chalcone is susceptible to cyclization reactions. One common method involves the reaction of the chalcone with hydrazine (B178648) hydrate, often in a solvent like ethanol (B145695) and sometimes with the addition of an acid catalyst like acetic acid. ijpbs.comasianpubs.orgdergipark.org.tr This reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. dergipark.org.tr

The synthesis can be a two-step process where the chalcone is first isolated and then reacted with hydrazine, or in some cases, a one-pot, three-component reaction can be employed where the acetophenone (B1666503), benzaldehyde, and a hydrazine derivative are reacted together. researchgate.netfip.org

Pyridone derivatives can also be synthesized, though specific pathways from this compound are less commonly detailed in readily available literature. However, general methods for pyridone synthesis often involve the reaction of α,β-unsaturated ketones with reagents like cyanoacetamide.

Quinoxalinecarboxamide Derivatives

This compound is a key intermediate in the synthesis of certain quinoxalinecarboxamide derivatives. sigmaaldrich.comsigmaaldrich.com Specifically, it has been used as a starting reagent for the preparation of 6- and 7-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxides. sigmaaldrich.comsigmaaldrich.com The synthesis involves a series of reactions where the acetophenone moiety is transformed and incorporated into the quinoxaline (B1680401) ring system.

Pyrazolone and Oxadiazole Derivatives

Pyrazolone derivatives can be synthesized through various routes, often involving the cyclization of a hydrazine derivative with a β-ketoester or a similar precursor. innovareacademics.inresearchgate.netresearchgate.net While direct synthesis from this compound is not the most common route, it can be a precursor to intermediates that are then used to form pyrazolones. For example, the chalcones derived from this compound can be further reacted to form pyrazoline structures, which are related to pyrazolones.

The synthesis of oxadiazole derivatives often involves the cyclization of acylhydrazones, which can be prepared from hydrazides and carbonyl compounds. The this compound could potentially be used to generate an intermediate that, after reaction with a hydrazide and subsequent oxidative cyclization, would yield an oxadiazole ring.

Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives from this compound can be achieved through methods like the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. ajrconline.org In this context, the nitro group of this compound would first need to be reduced to an amino group to yield 3'-amino-4'-chloroacetophenone. This intermediate can then react with a suitable carbonyl compound to form the quinoline ring system. Another approach involves a two-step synthesis where an o-nitroacetophenone is first condensed with N,N-dimethylformamide dimethylacetal to form an enamine, which then undergoes reductive cyclization to yield a 4(1H)-quinolone. researchgate.net

Advanced Structural Elucidation Techniques for Derivatives

Determining the precise molecular structure of the synthesized derivatives is crucial. A combination of spectroscopic methods is employed for this purpose, providing a comprehensive understanding of the atomic arrangement, connectivity, and stereochemistry. numberanalytics.comnumberanalytics.com

The primary techniques used include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for structural elucidation. numberanalytics.com ¹H NMR provides information about the number, environment, and connectivity of protons in the molecule. For instance, the chemical shifts and coupling constants of aromatic protons can confirm the substitution pattern on the benzene (B151609) rings. The signals for the acetyl methyl group in the starting material would be absent in the derivatives where this group has reacted. 2D NMR techniques like COSY and HMQC can be used to establish correlations between protons and carbons, further clarifying the structure. jeolusa.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and provides information about its fragmentation pattern. numberanalytics.com The molecular ion peak confirms the molecular formula, while the fragmentation can help to identify different structural motifs within the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. numberanalytics.com For example, the strong carbonyl (C=O) stretch in the starting acetophenone at around 1685-1700 cm⁻¹ would be a key diagnostic peak. The presence or absence of specific peaks, such as those for nitro groups (around 1530 cm⁻¹), C-Cl bonds (around 740 cm⁻¹), and newly formed functional groups in the derivatives, confirms the success of the synthetic transformations.

X-Ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. spbu.rumdpi.com This technique is particularly valuable for determining the stereochemistry of chiral centers and the conformation of the molecule in the solid state. mdpi.com

The collective data from these techniques allows for the unambiguous confirmation of the synthesized derivative structures.

Table of Synthesized Derivatives and Characterization Data

Derivative Class Starting Material Key Reagents Spectroscopic Data Highlights
Chalcones This compound Substituted Benzaldehydes, NaOH IR: C=O stretch (~1684 cm⁻¹), C=C stretch (~1580 cm⁻¹); ¹H NMR: Signals for α,β-unsaturated protons. ajchem-b.com
Pyrazolines Chalcones Hydrazine Hydrate ¹H NMR: Characteristic signals for the pyrazoline ring protons (e.g., ABX system). asianpubs.org

Table of Spectroscopic Techniques and Their Applications

Technique Information Obtained Example Application for this compound Derivatives
¹H NMR Proton environment and connectivity Confirming the substitution pattern on aromatic rings and the formation of new C-H bonds.
¹³C NMR Carbon skeleton Identifying the number of unique carbon atoms and the presence of carbonyl and aromatic carbons.
Mass Spectrometry Molecular weight and fragmentation Determining the exact mass of the synthesized derivative and identifying key fragments.
IR Spectroscopy Functional groups Verifying the presence of key functional groups like C=O, NO₂, and C-Cl, and the formation of new groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring are influenced by the electron-withdrawing effects of the nitro, chloro, and acetyl substituents, causing them to appear in the downfield region. The acetyl group's methyl protons appear as a distinct singlet. A typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows the following signals: a singlet for the acetyl protons appears around δ 2.6 ppm. The aromatic protons typically present as multiplets between δ 7.5 and 8.5 ppm. Specifically, observed signals include a doublet at δ 7.69, a doublet of doublets at δ 8.10, and a doublet at δ 8.42, each integrating to one proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, these spectra are often recorded with proton decoupling, resulting in a single sharp peak for each unique carbon atom. libretexts.org For this compound, the spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (typically δ 205-220 ppm). bhu.ac.in The aromatic carbons resonate in the δ 110-150 ppm range, with their exact shifts determined by the attached substituents. bhu.ac.in The methyl carbon of the acetyl group is the most shielded, appearing upfield (typically δ 10-40 ppm). bhu.ac.in

Table 1: NMR Spectroscopic Data for this compound

Technique Signal Chemical Shift (δ, ppm) Assignment
¹H NMRSinglet~2.6-COCH₃
¹H NMRDoublet7.69Aromatic C-H
¹H NMRDoublet of Doublets8.10Aromatic C-H
¹H NMRDoublet8.42Aromatic C-H
¹³C NMRPeak~205-220C=O
¹³C NMRPeaks~110-150Aromatic C
¹³C NMRPeak~10-40-CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum for this compound displays several key absorption bands that confirm its structure. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the acetyl group is prominently observed around 1685-1700 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by a strong asymmetric stretching vibration near 1530 cm⁻¹. Additionally, the vibration associated with the carbon-chlorine (C-Cl) bond appears in the fingerprint region, typically around 740 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
1685Acetyl (C=O)Carbonyl Stretch
1530Nitro (NO₂)Asymmetric Stretch
740Aryl-Cl (C-Cl)C-Cl Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), this compound (with a molecular weight of 199.59 g/mol ) exhibits a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 199. nih.gov This peak confirms the molecular mass of the compound. The mass spectrum also reveals a characteristic fragmentation pattern that further corroborates the structure. Key fragments observed include:

m/z 184: This peak results from the loss of a methyl radical (•CH₃) from the molecular ion.

m/z 154: This fragment corresponds to the loss of a nitro group (•NO₂) from the molecular ion.

m/z 138: This peak arises from the loss of a chlorine atom (•Cl) from the molecular ion.

Table 3: Mass Spectrometry Fragmentation Data for this compound

m/z Value Assignment Fragment Lost
199Molecular Ion [M]⁺-
184[M - CH₃]⁺•CH₃
154[M - NO₂]⁺•NO₂
138[M - Cl]⁺•Cl

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice.

While crystallographic studies have been successfully performed on closely related derivatives like 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, confirming the suitability of this class of compounds for single-crystal X-ray analysis, specific published crystal structure data for this compound itself is not as readily available. chemicalbook.comsigmaaldrich.com A hypothetical analysis would be expected to confirm the planarity of the benzene ring and provide precise measurements of the orientation of the acetyl and nitro substituents relative to the ring.

Applications of 4 Chloro 3 Nitroacetophenone in Specialized Chemical Research

Role in the Synthesis of Complex Organic Molecules

4'-Chloro-3'-nitroacetophenone serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. chemimpex.comchemimpex.com Its unique structure, featuring an acetophenone (B1666503) core with both a chloro and a nitro substituent, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. chemimpex.comchemimpex.com

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. For instance, it is a key starting material for the preparation of certain quinoxaline (B1680401) derivatives. sigmaaldrich.comchemicalbook.combiocompare.com Specifically, it has been used to synthesize 6- and 7-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxides. sigmaaldrich.combiocompare.comsigmaaldrich.com The synthesis involves a series of reactions where the structural features of this compound are modified to form the final quinoxaline ring system.

Furthermore, this compound is utilized in the synthesis of other complex molecules, including those with potential pharmaceutical applications. chemimpex.comchemimpex.com The presence of the nitro group allows for its reduction to an amino group, forming 4'-chloro-3'-aminoacetophenone, which can then undergo further reactions. The chloro group also provides a site for nucleophilic aromatic substitution, enabling the introduction of various functional groups.

The versatility of this compound is also demonstrated in its use as an intermediate in the synthesis of 4-chloro-3-nitrostyrene. sigmaaldrich.combiocompare.comsigmaaldrich.com This transformation highlights the reactivity of the acetyl group, which can be converted to a vinyl group through appropriate chemical methods.

Key Synthetic Transformations:

Starting MaterialReagents/ConditionsProductApplication Area
This compoundVarious6- and 7-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxidesMedicinal Chemistry sigmaaldrich.comchemicalbook.comsigmaaldrich.com
This compoundReduction (e.g., H₂, catalyst)4'-Chloro-3'-aminoacetophenoneIntermediate for further synthesis
This compoundVarious4-Chloro-3-nitrostyrenePolymer Chemistry sigmaaldrich.combiocompare.comsigmaaldrich.com

Utilization in Fine Chemical Production and Dye Synthesis

This compound is a significant component in the production of fine chemicals and dyes. chemimpex.com Its aromatic structure and the presence of chromophoric groups (nitro group) make it a suitable precursor for the synthesis of various coloring agents. chemimpex.com

In the realm of fine chemicals, this compound serves as a precursor for synthesizing more complex molecules that may not have direct applications as dyes but are essential for creating specialty chemicals with specific functionalities. chemimpex.comchemimpex.com The reactivity of the chloro and nitro groups allows for the introduction of various substituents, leading to a diverse range of fine chemicals.

The synthesis of dyes often involves the chemical modification of the this compound structure. For example, the nitro group can be reduced to an amino group, which is a common step in the synthesis of azo dyes. The resulting aromatic amine can then be diazotized and coupled with other aromatic compounds to produce a wide spectrum of colors.

Examples of Compound Classes Synthesized from this compound:

Compound ClassSynthetic UtilityEnd-Use Industry
Azo DyesPrecursor after reduction of the nitro groupTextiles, Inks chemimpex.com
Specialty ChemicalsBuilding block for complex moleculesPharmaceuticals, Agrochemicals chemimpex.comchemimpex.com

Employment as a Reagent in Advanced Analytical Chemistry

In the field of analytical chemistry, this compound is employed as a reagent in various analytical methods. chemimpex.comchemimpex.com Its specific chemical properties allow it to be used in the detection and quantification of other substances. chemimpex.com

One of the ways this compound is utilized is as a derivatizing agent. In chromatography, for instance, it can be reacted with analytes that are difficult to detect directly. This reaction introduces a chromophore (the nitroaromatic part of the molecule) into the analyte, making it easily detectable by UV-Vis spectrophotometry. This enhances the sensitivity and selectivity of the analytical method.

Furthermore, its well-defined chemical structure and purity make it suitable for use as an internal standard in quantitative analysis. orgsyn.org By adding a known amount of this compound to a sample, the concentration of the analyte of interest can be determined more accurately by comparing their respective signals in the analytical instrument.

Applications in Analytical Techniques:

Analytical TechniqueRole of this compoundPurpose
High-Performance Liquid Chromatography (HPLC)Derivatizing AgentTo enhance the detection of non-UV absorbing analytes.
Gas Chromatography (GC)Internal StandardTo improve the accuracy and precision of quantitative measurements.
SpectrophotometryReference CompoundFor calibration and validation of analytical methods.

Biological Activity and Structure Activity Relationship Sar Studies of 4 Chloro 3 Nitroacetophenone and Its Derivatives

Pharmaceutical Applications of 4'-Chloro-3'-nitroacetophenone Derivatives

Derivatives of this compound, particularly chalcones, have emerged as privileged structures in medicinal chemistry due to their broad spectrum of pharmacological activities. The synthesis of these derivatives often involves the Claisen-Schmidt condensation of this compound with various aldehydes, a straightforward method that allows for the creation of a large library of compounds for biological screening. scispace.comrasayanjournal.co.injapsonline.com

Development of Neuroprotective Agents

The quest for effective treatments for neurodegenerative diseases has led to the investigation of various synthetic compounds, including derivatives of this compound. Research has shown that certain nitrone derivatives possess neuroprotective properties. nih.gov For instance, studies on N-substituted C-(dialkoxy)phosphorylated nitrones have identified compounds with significant potential to increase cell viability and reduce both necrosis and apoptosis in neuronal cells. csic.es

One of the most promising compounds from this research, (Z)-N-tert-butyl-1-(diethoxyphosphoryl)methanimine oxide (4e), demonstrated potent, non-toxic neuroprotection. csic.es Its mechanism is linked to a high capacity for inhibiting superoxide (B77818) production, lipid peroxidation, and 5-lipoxygenase activity. csic.es Structure-activity relationship (SAR) studies revealed that the nature of the N-substituent is crucial for neuroprotective efficacy. Replacing a methyl group with a benzyl (B1604629) or t-butyl group significantly enhanced the neuroprotective response. csic.es

Furthermore, the development of small molecules that promote neurogenesis is another promising therapeutic strategy. The P7C3 series of compounds, for example, has been shown to protect newborn neurons from apoptosis, thereby enhancing neurogenesis in the hippocampus. nih.gov Medicinal chemistry efforts to optimize the P7C3 structure have led to the discovery of derivatives with improved potency, stability, and blood-brain barrier penetration. nih.gov

Antidiabetic Potentials through Enzyme Inhibition (e.g., α-Glucosidase)

Derivatives of this compound have shown considerable promise as antidiabetic agents, primarily through the inhibition of key enzymes such as α-glucosidase. nih.gov Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia, a hallmark of type 2 diabetes. frontiersin.org

A variety of chalcones and their derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. frontiersin.orgmdpi.com For example, bis-Schiff's base derivatives of 4-nitroacetophenone have been synthesized and shown to be potent inhibitors of α-glucosidase, with some compounds exhibiting significantly higher potency than the standard drug, acarbose. researchgate.net

SAR studies have provided valuable insights into the structural requirements for potent α-glucosidase inhibition. The presence of hydroxyl, prenyl, and geranyl groups on the chalcone (B49325) skeleton has been generally found to enhance activity. nih.gov In one study, a series of flavonoid derivatives were synthesized, and all exhibited excellent inhibitory effects on α-glucosidase. frontiersin.org The derivative with a bromine group showed the highest activity, suggesting that halogen substitution can be beneficial. frontiersin.org Kinetic studies revealed that these compounds often act as reversible and mixed-type inhibitors. frontiersin.org

Compound CategoryKey Structural FeaturesEnzyme TargetNotable Findings
Bis-Schiff's basesDerived from 4-nitroacetophenoneα-GlucosidaseSeveral derivatives showed significantly higher potency than acarbose. researchgate.net
Flavonoid derivativesHybrid of flavonoid and phenylpropionic acidα-GlucosidaseBromine substitution enhanced inhibitory activity. frontiersin.org
Benzimidazole-endowed chalconesChalcone with a benzimidazole (B57391) moietyα-Glucosidase, α-AmylaseA derivative with a 3,4,5-trimethoxyphenyl substitution showed the highest inhibitory effects against both enzymes. nih.gov

Anticancer Activity against Various Cell Lines

The development of novel anticancer agents is a critical area of pharmaceutical research, and derivatives of this compound have demonstrated significant potential in this domain. sioc-journal.cnnih.gov Chalcones, in particular, have been a focus of many studies due to their ability to induce apoptosis and disrupt cell cycle progression in cancer cells.

Research has shown that derivatives of nitroacetophenones exhibit significant anticancer properties. For instance, certain chalcones have displayed potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), leukemia (HL-60), and glioblastoma (U-87) cell lines. sioc-journal.cnnih.gov In some cases, these compounds have shown selective activity against specific cancer types.

SAR studies have been instrumental in identifying the structural features that contribute to anticancer efficacy. For example, it has been observed that chalcones with electron-withdrawing substituents on the B-ring tend to exhibit potent cytotoxicity, while those with electron-releasing groups are generally less potent. researchgate.net The presence and position of substituents on the aromatic rings of the chalcone scaffold play a crucial role in determining the anticancer activity.

Cell LineDerivative TypeKey Findings
MCF-7 (Breast), A549 (Lung), HL-60 (Leukemia)Chalcones with piperidino, morpholino, and 1-methylpiperazino moietiesSeveral derivatives showed IC50 values below 10 μmol/L. sioc-journal.cn
U-87 (Glioblastoma), MDA-MB-231 (Breast)3-[(4-Methoxyphenyl)amino]propanehydrazide derivativesCompounds were generally more cytotoxic against U-87 cells. nih.gov
T47D (Breast), WiDr (Colon)Chalcone derivatives from 4-hydroxyacetophenone(E)-2',4'-dihydroxy-4-chlorochalcone was most active against T47D, while (E)-4'-hydroxy-4-chlorochalcone was most active against WiDr. ugm.ac.id
Various (NCI60 panel)5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesA propanoic acid derivative showed the highest antimitotic activity. nih.gov

Antimicrobial and Antibacterial Efficacy

The rising threat of antimicrobial resistance has spurred the search for new antimicrobial agents. Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens. jocpr.com The antimicrobial properties of chalcones are often attributed to the presence of the α,β-unsaturated carbonyl moiety, which can react with biological nucleophiles. jocpr.com

Studies have shown that chalcone derivatives can inhibit the growth of various pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species. rasayanjournal.co.inresearchgate.netjocpr.com For instance, a series of novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.5-2 μg/mL, comparable to ciprofloxacin. nih.gov

SAR analysis has revealed that the nature and position of substituents on the aromatic rings significantly influence the antimicrobial activity. For example, in one study of chalcones, derivatives with o-chloro, p-chloro, and p-hydroxyl substitutions demonstrated good antibacterial and antifungal activity. jocpr.com Another study on 4-chloro-2-phenyl quinoline (B57606) derivatives, synthesized from o-nitro acetophenone (B1666503), identified several compounds with significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with MIC values of 50 µg/ml. ajrconline.orgajrconline.org

Derivative ClassTarget OrganismsKey SAR Findings
Substituted ChalconesBacillus subtilis, Staphylococcus aureus, Aspergillus niger, Candida albicanso-chloro, p-chloro, and p-hydroxyl substitutions on the aromatic ring enhanced activity. jocpr.com
4-Chloro-3-nitrophenylthioureasGram-positive and Gram-negative bacteria, Mycobacterium tuberculosisDerivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were most promising against Gram-positive pathogens. nih.gov
NitrochalconesBacillus subtilis, Klebsiella pneumoniaeA derivative containing a dimethylamino group showed the best, albeit moderate, antibacterial activity. rasayanjournal.co.in
4-Chloro-2-phenyl quinolinesB. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhiCertain derivatives showed significant activity with an MIC of 50 µg/ml. ajrconline.orgajrconline.org

Therapeutic Agents for Parasitic Diseases (e.g., Trypanosoma cruzi)

The search for new treatments for parasitic diseases, such as Chagas disease caused by Trypanosoma cruzi, has also included the exploration of this compound derivatives. Chalcones have shown promise as anti-parasitic agents, and their relatively simple synthesis makes them attractive candidates for drug development.

While direct studies on this compound derivatives against Trypanosoma cruzi are not extensively detailed in the provided search results, the broader class of chalcones has been investigated for this purpose. The α,β-unsaturated ketone moiety is believed to be crucial for their biological activity, potentially by acting as a Michael acceptor and interfering with essential parasite enzymes. The lipophilicity and electronic properties of the substituents on the aromatic rings are key factors in modulating the anti-parasitic activity. Further research focused specifically on chalcones derived from this compound could yield potent and selective agents against Trypanosoma cruzi and other parasites.

Central Nervous System (CNS) Activity (e.g., Anxiolytic-like, Antidepressant-like, Antinociceptive Effects)

Derivatives of this compound, particularly chalcones, have been investigated for their effects on the central nervous system (CNS), showing potential as anxiolytic, antidepressant, and antinociceptive agents. These findings suggest that the chalcone scaffold could be a valuable starting point for the development of new drugs for managing anxiety, depression, and pain.

A study involving a series of chalcone derivatives evaluated their ability to bind to various CNS receptors, including the benzodiazepine (B76468) binding site of the GABA-A receptor, the serotonin (B10506) 5-HT1A receptor, and the μ-opioid receptor. The in vitro binding affinities were then correlated with in vivo behavioral effects in mice.

The results of this research were promising:

Anxiolytic-like effects: 5'-methyl-2'-hydroxychalcone (9) was found to exert anxiolytic-like effects in the elevated plus-maze test.

Antidepressant-like activities: The parent chalcone nucleus (1) demonstrated antidepressant-like properties in the tail suspension test.

Antinociceptive activity: A novel derivative, 5'-methyl-2'-hydroxy-3'-nitrochalcone (12), exhibited antinociceptive effects in both chemical (writhing test) and thermal (hot plate test) models of pain.

These findings highlight the potential of chalcone derivatives to modulate CNS activity and provide a basis for the development of new therapeutic agents for a range of neurological and psychiatric disorders. The SAR from this and other studies can guide the synthesis of more potent and selective compounds.

Agrochemical Applications of this compound Derivatives

Derivatives of this compound are notable for their applications in the agrochemical sector, particularly as herbicides. evitachem.com The specific arrangement of the chloro and nitro groups on the acetophenone structure is a key determinant of their biological activity.

Herbicide Development and Efficacy

The development of herbicides based on acetophenone and its derivatives has been an area of active research. acs.org For instance, some ketone-based compounds, including triketones, are known to be potent inhibitors of weed germination and growth. acs.org The herbicidal efficacy of these compounds is often linked to their ability to inhibit crucial plant enzymes. For example, certain oxime ether derivatives have demonstrated enhanced herbicidal selectivity, which is attributed to the oxime group's ability to control hydrolysis rates, thereby extending their effectiveness in the field.

The structural features of these derivatives play a significant role in their herbicidal action. The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups, can enhance the compound's reactivity and biological activity, specifically in the inhibition of enzymes essential for plant growth.

Inhibition of Plant Growth Regulatory Enzymes (e.g., 4-Hydroxyphenylpyruvate Dioxygenase (HPPD))

A primary mechanism of action for many of these herbicidal compounds is the inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). researchgate.netunl.edufrontiersin.org HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, responsible for converting 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA). frontiersin.orgbeilstein-journals.orgunisi.it HGA is a precursor for the synthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and protecting the plant from oxidative damage. frontiersin.org Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of the plant leaves, followed by necrosis and death. frontiersin.org

The development of HPPD-inhibiting herbicides has been a significant focus in the agrochemical industry due to their high efficacy, broad-spectrum weed control, and good crop selectivity. researchgate.netfrontiersin.org Various classes of compounds, including triketones, pyrazoles, and isoxazoles, have been commercialized as HPPD inhibitors. frontiersin.orgunisi.it Research has shown that derivatives of aryl-naphthyl methanone (B1245722) can act as effective HPPD inhibitors, with some compounds showing activity comparable to or even better than existing commercial herbicides. frontiersin.org Similarly, aryloxyacetic acid derivatives have been designed and synthesized as potent HPPD inhibitors, with some exhibiting excellent herbicidal activity in greenhouse trials. beilstein-journals.org

Table 1: Examples of HPPD Inhibiting Herbicide Classes and Derivatives

Herbicide Class Example Derivative Structure Key Features
Triketones Mesotrione Exhibits broad-spectrum weed control. researchgate.netbeilstein-journals.org
Pyrazoles Pyrazoxyfen Known for structural diversity and herbicidal efficacy. frontiersin.orgunisi.it
Isoxazoles Isoxaflutole A pro-herbicide that is converted to the active HPPD inhibitor in plants. unl.edu
Aryl-Naphthyl Methanones Compound 3h (specific structure proprietary) Showed potent HPPD inhibitory activity, outperforming some commercial herbicides. frontiersin.org
Aryloxyacetic Acids Compound II4 (specific structure proprietary) Demonstrated strong, broad-spectrum weed control and was found to be safe for use on maize. beilstein-journals.org

Mechanistic Studies of Biological Activity

Enzyme Inhibition Mechanisms and Kinetics (e.g., Microsomal Glutathione (B108866) Transferase 1)

Microsomal glutathione transferase 1 (MGST1) is a key enzyme involved in the detoxification of a wide array of toxic compounds. ki.sesemanticscholar.org It is a homotrimeric membrane-bound enzyme that can be significantly activated by sulfhydryl reagents. ki.senih.gov The enzyme exhibits a "one-third-of-the-sites" reactivity with glutathione (GSH), indicating that the binding of GSH to the three active sites of the trimer is not uniform. nih.gov

The activity of MGST1 is often assayed using substrates like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). semanticscholar.orgnih.gov The inhibition of this enzyme by various compounds can be studied to understand their toxicological profiles and potential as therapeutic agents.

Antioxidant Properties and Associated Signaling Pathways (e.g., Insulin (B600854) Signaling, daf-16 gene regulation)

Derivatives of nitroacetophenone have been shown to possess antioxidant properties. For example, studies in the nematode Caenorhabditis elegans have demonstrated that compounds like 2-bromo-4'-nitroacetophenone (B1207750) can enhance the organism's resistance to oxidative stress. This effect appears to be mediated through the insulin signaling pathway, a highly conserved pathway that regulates metabolism, growth, and longevity. nih.gov

A key downstream effector of the insulin signaling pathway is the DAF-16/FoxO transcription factor. nih.gov When insulin signaling is reduced, DAF-16 translocates to the nucleus and activates the expression of genes involved in stress resistance and longevity. semanticscholar.orgnih.gov The antioxidant effects of some nitroacetophenone derivatives are linked to their ability to modulate the activity of the daf-16 gene. This suggests that these compounds may mimic some of the effects of reduced insulin signaling, leading to enhanced stress resistance. The insulin signaling pathway involves a cascade of phosphorylation events, starting with the insulin receptor substrate (IRS) and proceeding through phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt). mdpi.comnih.gov Antioxidants can influence this pathway at various points, thereby affecting glucose metabolism and cellular stress responses. mdpi.comnih.gov

Table 2: Key Components of the Insulin/DAF-16 Signaling Pathway

Component Function Role in Stress Response
DAF-2 Insulin/IGF-1 Receptor Activation inhibits DAF-16. nih.gov
AGE-1 PI3-Kinase Part of the signaling cascade that phosphorylates and inactivates DAF-16. nih.gov
AKT-1/2 Serine/threonine kinase Phosphorylates and inactivates DAF-16. nih.gov
DAF-16 FoxO Transcription Factor When active, translocates to the nucleus and upregulates stress resistance genes. semanticscholar.orgresearchgate.net
SIR-2.1 Sirtuin A positive regulator of DAF-16, promoting longevity and stress resistance. nih.gov
HCF-1 Host Cell Factor-1 A negative regulator of DAF-16, restricting its transcriptional activity on certain target genes. semanticscholar.org

Modulation of Gene Expression and Metabolic Pathways

The biological effects of this compound and its derivatives are often rooted in their ability to modulate gene expression and interfere with metabolic pathways. The presence of functional groups like chloro and nitro on the acetophenone backbone contributes to their reactivity and interaction with biomolecules, including proteins and nucleic acids.

These compounds can influence cellular functions by inhibiting enzymes involved in metabolic pathways, which in turn can affect processes like DNA repair and gene expression regulation. For example, derivatives of this compound have been shown to modulate cell signaling pathways, leading to changes in cellular metabolism. The ability of these compounds to interact with and inhibit key enzymes can have cascading effects on various metabolic routes within the cell.

Furthermore, some derivatives have been investigated for their ability to control gene expression in a targeted manner. For instance, a photodeactivatable antagonist was developed to control CREB-dependent gene expression. acs.org This approach utilizes a light-sensitive protecting group that, upon cleavage, alters the molecule's ability to bind to the CREB binding protein (CBP), thereby turning gene expression "on". acs.org This highlights the potential for designing derivatives that can act as molecular switches to control specific genetic pathways.

Interaction with Specific Biological Targets (e.g., Proteins, Receptors)

Derivatives of this compound have been investigated for their interactions with various biological targets, including enzymes and receptors, which are crucial in different disease pathways. The core structure, featuring a chloro and a nitro group on the acetophenone scaffold, provides a versatile platform for designing molecules that can bind to and modulate the activity of these targets.

Enzyme inhibition is a significant area of investigation for these compounds. smolecule.com Derivatives have been identified as inhibitors of various enzymes, highlighting their therapeutic potential. smolecule.com For example, some acetophenone derivatives have been studied as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com Molecular docking simulations in these studies revealed that the sulfur atom of the thiourea (B124793) moiety in thiosemicarbazone derivatives can penetrate the active site and interact with the copper ions essential for the enzyme's catalytic activity. mdpi.com

Furthermore, acetophenone derivatives have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The binding affinity of these compounds to α-glucosidase has been quantified, with some derivatives showing strong interactions. nih.gov The intracellular M3-M4 linker region of the α7 nicotinic acetylcholine (B1216132) receptor is another potential site for protein interaction. nih.gov

The biological activity of nitroaromatic compounds, including this compound, is often linked to the reactivity of the nitro group. This group can be reduced to an amino group, which can then interact with a variety of enzymes and receptors. nih.gov Additionally, the presence of a hydroxyl group in some derivatives can enhance binding affinity and specificity through the formation of hydrogen bonds with the target molecule.

The following table summarizes the interaction of acetophenone derivatives with specific biological targets:

Derivative ClassBiological TargetType of InteractionReference
(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone DerivativesReceptors in inflammatory responsesBinding smolecule.com
Acetophenone ThiosemicarbazonesTyrosinaseInhibition mdpi.com
Benzonate Derivatives of Acetophenoneα-GlucosidaseInhibition nih.gov
Nitroacetophenone DerivativesVarious enzymes and receptorsInteraction after nitro group reduction

Structure-Activity Relationship (SAR) Elucidation

The biological activity of this compound and its derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to decipher how different structural features influence the biological efficacy of these compounds. These studies are crucial for the rational design of more potent and selective therapeutic agents.

Impact of Substituent Presence and Position on Biological Efficacy

The nature and position of substituents on the aromatic ring of acetophenone derivatives play a pivotal role in determining their biological activity.

The chloro group in this compound enhances the lipophilicity of the molecule, which can improve its ability to penetrate cell membranes. In quinoxaline (B1680401) derivatives, the presence of a 2-chloro group was compared to a 2-methoxy group. While some 2-methoxy derivatives showed weak anti-proliferative activities, those with 2-OH, 4-NO2, and 2-OCH3 benzylidene side chains exhibited very strong, strong, and moderate activities, respectively. frontiersin.org Furthermore, introducing a 2-hydroxy acetophenone side chain to the 2-chloro quinoxaline moiety maintained a very strong cytotoxic activity, whereas a plain acetophenone derivative significantly decreased it. frontiersin.org

The nitro group is a strong electron-withdrawing group that increases the electrophilicity of the molecule. This property can facilitate covalent interactions with biological targets like bacterial enzymes. The position of the nitro group is also critical. For example, in a study of chalcone derivatives, those with a nitro group at the ortho position in both aromatic rings showed the highest anti-inflammatory activity. researchgate.net In contrast, for vasorelaxant activity, the absence of a nitro group or its presence at the para position of the B ring was more favorable. researchgate.net

Other substituents also have a significant impact. In a series of monosubstituted acetophenone thiosemicarbazones, para-substituted derivatives showed a higher affinity for the tyrosinase enzyme compared to their ortho- and meta-isomers. mdpi.com For benzonate derivatives of acetophenone acting as α-glucosidase inhibitors, a longer straight-chain alkyl group at the ester substitution site increased inhibitory activity. nih.gov The introduction of a branched alkyl chain was also favorable, and a haloalkyl chain significantly improved inhibition. nih.gov

The table below illustrates the impact of substituent variations on the biological activity of acetophenone derivatives:

Compound SeriesSubstituent VariationImpact on Biological ActivityReference
Quinoxaline Derivatives2-Chloro vs. 2-MethoxyVaried, with some 2-methoxy derivatives showing strong activity. frontiersin.org
Quinoxaline Derivatives2-Hydroxy acetophenone vs. Plain acetophenone side chain2-Hydroxy acetophenone maintained high cytotoxicity. frontiersin.org
Chalcone DerivativesPosition of Nitro GroupOrtho-nitro showed high anti-inflammatory activity; para-nitro was favorable for vasorelaxant activity. researchgate.net
Monosubstituted Acetophenone ThiosemicarbazonesSubstituent Position (ortho, meta, para)Para-substitution led to higher enzyme affinity. mdpi.com
Benzonate Derivatives of AcetophenoneAlkyl Chain at Ester SiteLonger straight-chain, branched, and haloalkyl chains increased α-glucosidase inhibition. nih.gov

Role of Electrophilicity and Hydrophobic Interactions in Biological Engagement

The biological engagement of this compound and its derivatives is significantly influenced by two key physicochemical properties: electrophilicity and hydrophobic interactions.

Electrophilicity , which is the ability of a molecule to attract electrons, is a crucial factor. The presence of electron-withdrawing groups like the nitro and chloro groups in this compound increases the electrophilicity of the aromatic ring. This enhanced electrophilicity facilitates nucleophilic aromatic substitution reactions and can lead to covalent interactions with biological macromolecules, such as enzymes. The reactivity of nitroaromatic compounds is often linked to their electrophilicity, which can be a factor in their toxicological profiles as well. nih.gov Aldehydes, which are highly electrophilic, are known to play important roles in various biological processes. illinois.edu

Hydrophobic interactions are also critical for the biological activity of these compounds. Hydrophobicity governs the transport of the compound from the external environment to its site of action within a biological system. nih.gov The chloro group contributes to the lipophilicity (a measure of hydrophobicity) of this compound, which can enhance its ability to cross biological membranes. Molecular docking studies of some bis-Schiff base derivatives have indicated that hydrophobic interactions, along with polar interactions, are key to their inhibitory activity. researchgate.net These noncovalent interactions, including hydrophobic and electrostatic interactions, can alter the physiological responses of the target protein. acs.org

The following table highlights the roles of electrophilicity and hydrophobic interactions for acetophenone derivatives:

Physicochemical PropertyRole in Biological EngagementKey Structural ContributorsReference
ElectrophilicityFacilitates covalent interactions with biological targets.Nitro group, Chloro group nih.gov
HydrophobicityGoverns transport to the site of action and membrane penetration.Chloro group, Aromatic rings nih.govresearchgate.netacs.org

Theoretical and Computational Studies on 4 Chloro 3 Nitroacetophenone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery and medicinal chemistry for estimating the strength of interaction, or binding affinity, between a ligand and its target.

While specific molecular docking studies focusing exclusively on 4'-Chloro-3'-nitroacetophenone are not extensively detailed in the reviewed literature, research on structurally similar compounds provides a strong indication of its potential applications. For instance, derivatives of aryl ketones containing chloro and nitro groups have been investigated for their interaction with various biological targets. Molecular docking simulations have shown that compounds with a (2-Chloro-5-nitrophenyl)methanone scaffold can bind effectively to specific receptors involved in inflammatory responses. smolecule.com Furthermore, some derivatives have been identified through these computational methods as potential inhibitors of enzymes linked to various disease pathways. smolecule.com These findings suggest that this compound could be a candidate for similar computational screening against a range of biological targets to explore its therapeutic potential.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) are powerful tools for investigating molecular properties. Studies on analogous compounds, such as 2-bromo-3-nitroacetophenone, have utilized DFT to analyze conformational stability, vibrational spectra (FT-IR and FT-Raman), and electronic properties through Natural Bond Orbital (NBO) and Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) analysis. wisc.edu

NBO analysis provides information about charge transfer and intramolecular interactions, while the HOMO-LUMO energy gap is a critical indicator of molecular reactivity. For related nitroaromatic compounds, these calculations help in understanding the influence of substituent groups (like chloro and nitro groups) on the molecule's geometry and electronic distribution. wisc.educhemchart.com Such computational studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Table 1: Overview of Quantum Chemical Calculation Methods and Their Applications

Calculation MethodInvestigated PropertiesInsights Gained
Density Functional Theory (DFT) Molecular geometry, vibrational frequencies, conformational stability.Predicts the most stable 3D structure and theoretical spectroscopic data.
Natural Bond Orbital (NBO) Analysis Intramolecular interactions, charge delocalization, hyperconjugative interactions.Elucidates the stability arising from electron delocalization and charge transfer between orbitals.
HOMO-LUMO Analysis Energy of frontier molecular orbitals (Highest Occupied/Lowest Unoccupied).Determines the molecule's chemical reactivity, kinetic stability, and electronic transition properties.

This table summarizes common quantum chemical methods applied to compounds structurally related to this compound.

Predictive Modeling of Molecular Properties (e.g., Predicted Collision Cross Section (CCS) values)

Predictive modeling, often utilizing machine learning, has become a vital tool for estimating physicochemical properties of molecules, thereby aiding in their identification and characterization. One such property is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS) for enhancing confidence in compound identification. unizar.es

Researchers have developed machine learning models, particularly those based on the support vector machine (SVM) algorithm, to predict CCS values for a wide range of small molecules, including those found in food contact materials and plastic products. unizar.esnih.gov These models are trained on large datasets of experimentally determined CCS values and use molecular descriptors to generate predictions. Notably, these SVM models have shown high accuracy for halogenated molecules. One study reported that for protonated halogenated compounds, 95.3% had a prediction error of less than 5%. unizar.es Given that this compound is a halogenated organic compound, these models can be applied to predict its CCS value with a high degree of confidence, aiding in its detection in complex mixtures.

Table 2: Predicted Molecular Properties of this compound

Molecular PropertyPredicted ValueMethod/Source
Polarizability 62.9 ŲComputed by PubChem

This table shows a computationally predicted property for this compound. The polarizability is related to the concept of a collision cross section. nih.gov

Applications in Materials Science Research Involving 4 Chloro 3 Nitroacetophenone

Development of Advanced Polymers and Coatings

The primary application of 4'-Chloro-3'-nitroacetophenone in materials science is as a starting reagent for the synthesis of monomers used in the production of advanced polymers, such as polyimides and polyamides. google.com These classes of polymers are highly sought after in the aerospace, microelectronics, and automotive industries for their exceptional thermal stability, mechanical strength, and chemical resistance. koreascience.kr

The transformation of this compound into a suitable monomer typically involves the chemical modification of its functional groups. The nitro group is readily reduced to a primary amine (-NH2), a key functional group for polymerization. This reduction, often followed by other modifications, can lead to the formation of novel diamine monomers. These diamines can then be reacted with dianhydrides or diacyl chlorides through polycondensation reactions to yield high-molecular-weight polymers. google.comkoreascience.kr For instance, aromatic diamines are crucial components in the synthesis of polyimides, which are prepared by reacting the diamine with a dianhydride like 4,4'-hexafluoroisopropylidenediphthalic anhydride (B1165640) (6FDA). koreascience.kr

While direct studies detailing the polymerization of monomers derived exclusively from this compound are specific, the established synthetic pathways for high-performance polymers frequently utilize structurally similar nitroaromatic and halogenated precursors. google.comresearchgate.net The presence of the chloro-substituent on the this compound backbone offers an additional site for chemical modification, potentially allowing for the introduction of other functional groups to fine-tune the final properties of the polymer, such as solubility or flame retardancy. Research on related polyimides has shown that incorporating different structural elements can significantly alter polymer characteristics like solubility, thermal stability, and optical properties. koreascience.krresearchgate.net Polyamide-imides (PAIs) containing various aromatic diamines have been shown to exhibit high glass-transition temperatures and thermal stability, with 10% weight loss temperatures often exceeding 450°C. researchgate.net

Table 1: Illustrative Properties of High-Performance Polymers from Related Monomers

Polymer Type Monomer Components (Example) Glass Transition Temp. (Tg) Key Properties
Aromatic Polyimide Diamine (e.g., derived from a nitro precursor) + 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) ~380 °C Excellent thermal stability, optical transparency, flexibility. koreascience.kr
Polyamide-imide (PAI) Cardo diamines + Trimellitic anhydride + Aromatic diamines 235-448 °C High thermal stability, good solubility in organic solvents, strong mechanical properties. researchgate.net

| Brominated Polyimide | 2,2',6,6'-Tetrabromo-4,4'-oxydianiline + Dianhydrides | 251-328 °C | Enhanced solubility, good thermal stability, higher refractive indices. researchgate.net |

Integration into Novel Material Systems

Beyond its role in forming the backbone of polymers, this compound is a precursor for molecules that can be integrated into novel material systems as functional additives. chemimpex.com Its utility as an intermediate allows for the construction of more complex organic molecules such as specialized dyes and pigments. chemimpex.comchemimpex.com These synthesized molecules can be physically blended with or chemically bonded to a host material, such as a transparent polymer or a coating formulation, to impart specific properties.

The chemical reactivity of this compound is central to this application. The ketone, nitro, and chloro groups serve as handles for a variety of organic reactions. For example, the synthesis of azo dyes often involves diazotization of an aromatic amine (producible from the nitro group) and subsequent coupling reactions. The resulting dye molecules can be designed to have specific colors and stability properties, making them suitable for integration into textiles, inks, and colored coatings.

Furthermore, the molecular structure of this compound can be elaborated to create compounds with unique electronic or optical properties. These functional molecules can then be incorporated into material systems for applications in electronics or photonics. The ability to build upon the this compound framework allows for a modular approach to designing functional materials, where the core structure provides a foundation for adding specific functionalities tailored to the desired application.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4,4'-hexafluoroisopropylidenediphthalic anhydride
2,2',6,6'-Tetrabromo-4,4'-oxydianiline
4-nitrobenzoyl chloride
4-methyl catechol
4,4'-oxydianiline
p-phenylene diamine
m-phenylene diamine
3,4'-oxydianiline
2,2-bis[4-(4-aminophenoxy)phenyl]propane
2,2-bis[4-(3-aminophenoxy)phenyl]propane
trimellitic anhydride
4,4'-dichlorobenzophenone
4-chlorobenzophenone
4-nitro-6'-chlorobenzophenone
4-chloro-4'-nitrobenzophenone

Future Research Trajectories and Academic Challenges for 4 Chloro 3 Nitroacetophenone

Exploration of Novel Applications in Emerging Scientific Fields

The unique substitution pattern of 4'-chloro-3'-nitroacetophenone makes it a candidate for exploration in several cutting-edge scientific domains. The presence of both a chloro and a nitro group on the acetophenone (B1666503) backbone contributes to its reactivity and potential biological activity.

Future research is anticipated to focus on the following areas:

Materials Science: The compound's derivatives could be investigated for applications in nonlinear optical (NLO) materials. Research into related structures, such as 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, has shown promise for use in information processing, integrated optics, and optical frequency conversion due to their photoluminescence properties.

Biochemical Sensing: The optical characteristics of derivatives could be harnessed for the development of novel biological sensors.

Pharmaceuticals and Agrochemicals: As a key intermediate, this compound is vital for synthesizing complex organic molecules, including potential new drugs and crop protection agents. Its role as a starting material for quinoxaline (B1680401) derivatives, for instance, highlights its importance in medicinal chemistry. sigmaaldrich.cnlookchem.comsigmaaldrich.com

Development of Highly Efficient and Sustainable Synthesis Routes

While established methods for the synthesis of this compound exist, a significant academic challenge lies in developing more efficient and environmentally benign processes. The conventional synthesis involves the nitration of 4'-chloroacetophenone (B41964) using a mixture of nitric acid and sulfuric acid. This process requires careful temperature control to prevent over-nitration and the formation of unwanted byproducts.

Key areas for future research in synthesis include:

Green Chemistry Approaches: The development of solvent-free or aqueous-based synthesis methods is a primary goal. For related compounds, high-yielding aqueous synthesis of chloroacetophenones has been demonstrated, eliminating the need for volatile organic solvents and laborious chromatographic purification. lookchem.com

Catalytic Methods: Exploring novel catalysts to improve reaction efficiency, selectivity, and reduce waste is a critical research avenue. Palladium-catalyzed hydrogenation is already used for the reduction of the nitro group in related syntheses.

Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, leading to higher yields and purity. whiterose.ac.uk

In-depth Investigation of Biological Roles and Mechanisms beyond Current Understanding

The biological activities of this compound and its derivatives are an area of growing interest. While it is known to be an intermediate in the synthesis of biologically active compounds, a deeper understanding of its own biological roles and the mechanisms of its derivatives is needed.

Future research should focus on:

Enzyme Inhibition: Further investigation into the potential of its derivatives as enzyme inhibitors is warranted. For example, derivatives of the related 4'-nitroacetophenone (B150658) have shown potent inhibition of α-glucosidase, an enzyme relevant to diabetes management.

Antibacterial and Antifungal Activity: The synthesis of new derivatives and screening them for antimicrobial properties is a promising research direction. Studies on quinoline (B57606) derivatives synthesized from related nitroacetophenones have shown significant antibacterial activity. ajrconline.org

Mechanism of Action: Elucidating the precise molecular targets and pathways through which its derivatives exert their biological effects is a fundamental challenge. This includes understanding how the chloro and nitro groups influence interactions with biological macromolecules.

Addressing Toxicological Considerations for Derived Compounds

A significant hurdle in the development of new applications for this compound is the toxicological profile of its derivatives. Nitroaromatic compounds, as a class, are known to have potential toxicity, including mutagenic properties and adverse effects on various organ systems. nies.go.jpepa.gov

Key challenges and research directions include:

Structure-Toxicity Relationships: A systematic investigation into how structural modifications of this compound affect the toxicity of the resulting compounds is crucial. It is known that chlorinated nitroacetophenones can exhibit higher toxicity than their non-chlorinated counterparts due to combined electrophilic and lipophilic effects.

Metabolic Studies: Understanding the metabolic pathways of its derivatives in biological systems is essential for assessing their safety. Research on other nitroaromatics indicates that they can be metabolized to reactive intermediates. nies.go.jp

Development of Safer Alternatives: A long-term goal is to use the understanding of structure-toxicity relationships to design and synthesize new derivatives with desired functionalities but reduced toxicity. For instance, the introduction of polar substituents like hydroxyl or methoxy (B1213986) groups has been shown to lower the risks associated with some nitroacetophenones.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-chloro-3'-nitroacetophenone, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nitration of 4-chlorobenzophenone under controlled低温 conditions (<5°C) to prevent over-nitration . A two-step process involving ammonolysis (heating at 125°C in methanol with ammonia) replaces chlorine with an amino group, followed by palladium-catalyzed hydrogenation for nitro reduction .
  • Critical Parameters :

  • Temperature control during nitration (<5°C) minimizes side reactions.
  • Catalyst selection (Pd/C) ensures efficient nitro group reduction.
  • Yield optimization requires inert atmospheres and solvent purity.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Melting Point : 99–101°C (deviations indicate impurities) .
  • Spectroscopy :
  • IR : Strong carbonyl stretch at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹ .
  • ¹H-NMR : Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm; acetyl group singlet at δ 2.6 ppm .
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms >99% purity .

Q. What safety protocols are essential when handling this compound?

  • Hazard Profile :

  • Skin/eye irritation (Category 2), respiratory toxicity (STOT SE 3) .
    • PPE Requirements : N95 respirators, nitrile gloves, and chemical-resistant goggles .
    • Storage : In airtight containers under inert gas (N₂/Ar) to prevent decomposition.

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of this compound in cross-coupling reactions?

  • Case Study : In Suzuki-Miyaura coupling, the nitro group directs electrophilic palladium to the ortho position, while chlorine influences electron density. Dual nickel/palladium catalysts improve selectivity for biphenyl derivatives .
  • Data Conflict Resolution : Conflicting yields (e.g., 60% vs. 85%) arise from solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃).

Q. What structural modifications enhance the biological activity of derivatives?

  • Example : Replacing the nitro group with an amino group (via hydrogenation) generates 3,4-diaminobenzophenone, a precursor for antimicrobial quinazoline derivatives .
  • SAR Analysis :

Modification Bioactivity
Nitro → AminoIncreased antibacterial potency
Acetyl → TrifluoromethylImproved metabolic stability
Data derived from comparative antimicrobial assays .

Q. How can discrepancies in reported melting points (e.g., 99–101°C vs. 95–98°C) be resolved?

  • Root Cause Analysis :

  • Impurity Sources : Residual solvents (e.g., methanol) lower observed melting points.
  • Crystallization Method : Slow cooling yields larger, purer crystals .
    • Validation : Recrystallize from ethyl acetate/hexane (1:3) and compare DSC thermograms .

Q. What mechanistic insights explain the compound’s role in synthesizing heterocyclic scaffolds?

  • Key Reaction : Condensation with 2-hydroxy-3-methoxybenzaldehyde forms benzofuran derivatives via Knoevenagel-like intermediates .
  • Mechanistic Steps :

Base-mediated deprotonation of the aldehyde.

Nucleophilic attack on the acetyl carbonyl.

Cyclization via intramolecular ether formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.